
5-(Pyridin-3-yl)pentan-2-ol
説明
“5-(Pyridin-3-yl)pentan-2-ol” is a chemical compound with the molecular formula C10H15NO . It belongs to the class of pyridine derivatives. It is a colorless liquid with a molecular weight of 165.23 g/mol.
Molecular Structure Analysis
The molecular structure of “5-(Pyridin-3-yl)pentan-2-ol” consists of a pyridine ring attached to a pentan-2-ol group . The exact structural details are not provided in the search results.科学的研究の応用
Synthesis and Application in Chemosensitizers : The compound 1,7-di(pyridin-3-yl)-heptan-4-ol, related to 5-(Pyridin-3-yl)pentan-2-ol, has been synthesized as an important intermediate in the development of novel cancer multidrug resistance (CMR) chemosensitizers (Stivanello, Leoni, & Bortolaso, 2002).
DFT Studies on Tautomeric Preferences : In a study exploring tautomeric forms of related compounds, it was found that certain tautomeric forms involving pyridin-2-yl groups are very unstable, which could impact the stability and reactivity of similar compounds (Dobosz & Gawinecki, 2010).
Microbial Transformation : The microbial transformation of the Trichoderma metabolite 6-n-pentyl-2H-pyran-2-one led to the isolation of a compound similar to 5-(Pyridin-3-yl)pentan-2-ol. This study highlights the potential of microbial processes in modifying or creating compounds for various applications (Cooney, Lauren, Poole, & Whitaker, 1997).
Synthesis of Aryl-Pyridines : The compound has been utilized in the synthesis of 1,5-diaryl-3-(pyridin-4′-yl)pentane-1,5-diones, which further aids in the creation of 2,6-diaryl-4-(pyridin-4′-yl)pyridines, demonstrating its importance in complex organic synthesis processes (Vasilyeva & Vorobyeva, 2021).
Formation of Supramolecular Aggregates : The compound was used in the formation of a supramolecular aggregate of four exchange-biased single-molecule magnets, highlighting its potential application in materials science and nanotechnology (Nguyen, Wernsdorfer, Abboud, & Christou, 2011).
Synthesis of Novel Heterocyclic Derivatives : The compound has been used in the synthesis of novel heterocyclic derivatives, such as pyridine-2(1H)-thione, demonstrating its utility in medicinal chemistry and drug development (Elneairy, 2010).
Study of Phase Transition and Proton Ordering : Research on a compound similar to 5-(Pyridin-3-yl)pentan-2-ol showed interesting phase transition and proton ordering at low temperatures, which could have implications for understanding the physical properties of related compounds (Truong, Merkens, Meven, Faßbänder, Dronskowski, & Englert, 2017).
特性
IUPAC Name |
5-pyridin-3-ylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-9,12H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSGUMOZIVWFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CN=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)pentan-2-ol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


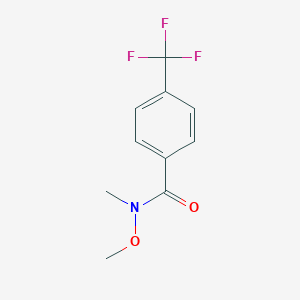
![ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B171180.png)
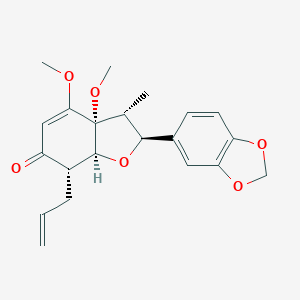
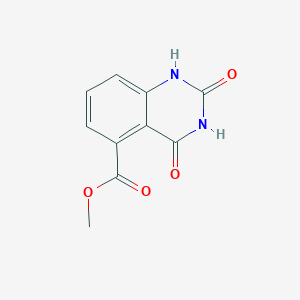
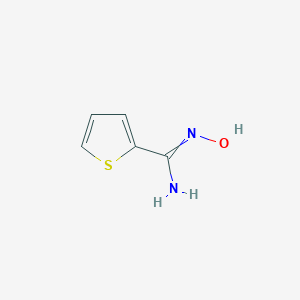
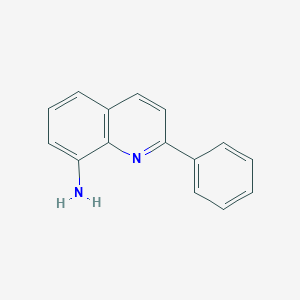


![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)
![((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B171236.png)


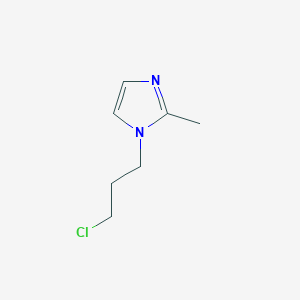
![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)